(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Molecular Structure Analysis
The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness2. The introduction of electron-releasing moieties on position-2 of the core pyrimidine in tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine causes activity enhancement1.Chemical Reactions Analysis
Pyrimidine derivatives are frequently used structures in drug research. Due to the vastness of the chemical space of pyrimidine derivatives, the most common fused pyrimidine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter3.Physical And Chemical Properties Analysis
Pyrimidine derivatives are known for their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into3.
Scientific Research Applications
Conformational and Structural Studies
(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have been extensively studied for their structural and conformational characteristics. Research has shown that variations in substituents on the thiazolopyrimidine scaffold lead to significant differences in intermolecular interactions and packing features, controlled by weak interactions such as C-H…O, C-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).
Antimicrobial and Anticancer Activities
Several derivatives of thiazolopyrimidine, including compounds structurally similar to (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and tested for their antimicrobial and anticancer properties. Some of these compounds have shown promising results against microbial strains and cancer cell lines, indicating potential for further exploration in these fields (Verma & Verma, 2022).
Synthesis and Characterization
The synthesis of thiazolopyrimidine derivatives involves reactions with various chemicals, resulting in a range of compounds with diverse structures and properties. These syntheses are characterized by techniques like NMR, IR, and X-ray crystallography, providing insights into the molecular structure and potential applications of these compounds (Kulakov et al., 2009).
Applications in Anti-Inflammatory and Analgesic Research
Research has also explored the potential of thiazolopyrimidine derivatives as anti-inflammatory and analgesic agents. These compounds, related to (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been evaluated for their ability to reduce inflammation and pain in various models, showing promising results that suggest further investigation in this area (Alam et al., 2010).
Safety And Hazards
Future Directions
The review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold4. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity1.
Please note that the information provided is based on pyrimidine derivatives in general, and may not apply directly to the specific compound you mentioned. For more accurate information, further research and experimental studies would be needed.
properties
IUPAC Name |
(2E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-18-23(25(31)29-21-15-9-4-10-16-21)24(20-13-7-3-8-14-20)30-26(32)22(33-27(30)28-18)17-19-11-5-2-6-12-19/h2-17,24H,1H3,(H,29,31)/b22-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAOQLEYBVCOK-OQKWZONESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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